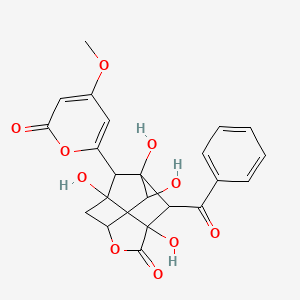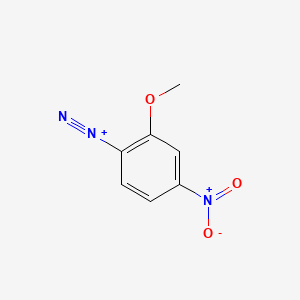![molecular formula C9H14O2 B1211006 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene CAS No. 62255-25-8](/img/structure/B1211006.png)
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Descripción general
Descripción
“7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” is also known as “exo-Brevicomin”. It is an important semiochemical for a number of beetle species, including the highly destructive mountain pine beetle, Dendroctonus ponderosae . It has also been found in other insects and even in the African elephant . The molecular formula is C9H16O2 and the molecular weight is 156.2221 .
Molecular Structure Analysis
The molecular structure of “7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3 .Chemical Reactions Analysis
The first committed step in the synthesis of “7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” involves decarboxylation or decarbonylation of ω-3-decenoic acid, which is derived from a longer-chain precursor via β-oxidation, to (Z)-6-nonen-2-ol . This secondary alcohol is converted to the known precursor, (Z)-6-nonen-2-one, and further epoxidized by a cytochrome P450 to 6,7-epoxynonan-2-one .Aplicaciones Científicas De Investigación
Synthesis and Optical Activity
The synthesis of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, particularly its optically active form, has been a subject of interest. Masaki et al. (1988) synthesized an optically active form of this compound from (+)-(R, R)-diethyl tartrate, highlighting its significance as a pheromone in the adult male house mouse Masaki et al., 1988. This work underscores the potential of this compound in biological studies, especially in relation to animal behavior and communication.
Stereochemistry and Configuration
The absolute configuration and stereochemistry of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene and its derivatives have been extensively studied. Ibrahim et al. (1990) synthesized enantiomers of this compound and established a correlation between the absolute configuration of the bicyclic rings and optical rotation Ibrahim et al., 1990. Understanding the stereochemistry is crucial for applications in synthetic chemistry and for understanding the biological activity of such compounds.
Role in Chemical Communication
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene plays a significant role in chemical communication among various species. Francke et al. (1996) identified this compound as a naturally occurring isomer in the volatiles of mountain pine beetles Francke et al., 1996. Such studies contribute to our understanding of ecological interactions and the chemical basis of communication in nature.
Polymerization Studies
The compound has also been investigated in the context of polymerization. Okada et al. (1977) explored the cationic polymerization of 6,8-dioxabicyclo[3.2.1]oct-3-ene, a structurally similar compound, which yielded polymers with interesting properties Okada et al., 1977. Such research has implications for material science and the development of new polymers with specific characteristics.
Applications in Organic Synthesis
Moreover, 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene and related compounds have been used in various organic syntheses. This includes the synthesis of natural products and pheromones, demonstrating the compound's utility as a building block in synthetic organic chemistry Stepakov et al., 2009.
Mecanismo De Acción
Propiedades
IUPAC Name |
7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRTVQRUOULGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC=CC(O2)(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977829 | |
| Record name | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
CAS RN |
62255-25-8 | |
| Record name | 3,4-Dehydrobrevicomin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)








![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)


![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)
